molecular formula C16H12N2O5 B13792898 5-Methoxy-2-(5-nitro-1H-indol-2-YL)benzoic acid CAS No. 885271-46-5

5-Methoxy-2-(5-nitro-1H-indol-2-YL)benzoic acid

Katalognummer: B13792898
CAS-Nummer: 885271-46-5
Molekulargewicht: 312.28 g/mol
InChI-Schlüssel: VVTOORRTAOWYQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-2-(5-nitro-1H-indol-2-YL)benzoic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(5-nitro-1H-indol-2-YL)benzoic acid typically involves the following steps:

    Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Methoxylation: The nitro-indole is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the 5-position.

    Coupling with Benzoic Acid: The methoxy-nitro-indole is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2-(5-nitro-1H-indol-2-YL)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, acid catalysts such as sulfuric acid.

Major Products Formed

    Reduction: 5-Amino-2-(5-nitro-1H-indol-2-YL)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-2-(5-nitro-1H-indol-2-YL)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-(5-nitro-1H-indol-2-YL)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with a methoxy group and a carboxylic acid moiety.

    5-Nitroindole: A simpler indole derivative with a nitro group at the 5-position.

    2-(5-Methoxy-1H-indol-2-YL)benzoic acid: Similar structure but without the nitro group.

Uniqueness

5-Methoxy-2-(5-nitro-1H-indol-2-YL)benzoic acid is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

885271-46-5

Molekularformel

C16H12N2O5

Molekulargewicht

312.28 g/mol

IUPAC-Name

5-methoxy-2-(5-nitro-1H-indol-2-yl)benzoic acid

InChI

InChI=1S/C16H12N2O5/c1-23-11-3-4-12(13(8-11)16(19)20)15-7-9-6-10(18(21)22)2-5-14(9)17-15/h2-8,17H,1H3,(H,19,20)

InChI-Schlüssel

VVTOORRTAOWYQF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.